molecular formula C8H6ClFO3 B1470346 5-Chloro-4-fluoro-2-methoxy-benzoic acid CAS No. 1555667-91-8

5-Chloro-4-fluoro-2-methoxy-benzoic acid

Cat. No. B1470346
CAS RN: 1555667-91-8
M. Wt: 204.58 g/mol
InChI Key: BSYFUUVHTCUXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-2-methoxy-benzoic acid is a chemical compound with the CAS Number: 1555667-91-8 . It has a molecular weight of 204.58 . The IUPAC name for this compound is 5-chloro-4-fluoro-2-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFO3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white solid . and should be stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Industrial Scale-Up

5-Chloro-4-fluoro-2-methoxy-benzoic acid plays a crucial role in the synthesis of key intermediates for the manufacturing of therapeutic agents. For instance, it is involved in the industrial process scale-up of compounds that serve as intermediates in the production of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. This demonstrates its significance in the pharmaceutical industry, particularly in the development of new treatments for chronic conditions such as diabetes (Zhang et al., 2022).

Fluorescence Quenching Studies

The compound is also explored in fluorescence quenching studies, particularly in its derivatives form. These studies provide insights into the interactions between molecules, which are crucial for the development of new fluorescence-based sensors and diagnostic tools. An example is the investigation into the fluorescence quenching of boronic acid derivatives by aniline in alcohols, highlighting the compound's utility in understanding molecular interactions (Geethanjali et al., 2015).

Crystallographic and Electronic Structure Analysis

The compound and its derivatives are subjects of crystallographic studies to understand their structural and electronic properties. This knowledge is vital for the design of materials with specific properties, such as catalytic efficiency or electronic conductivity. The crystal structures of various substituted benzoic acid derivatives have been determined, providing valuable data for the development of new materials and the improvement of existing ones (Pramanik et al., 2019).

Herbicide Development

Modifications of the compound, such as selective fluorine substitution, have shown significant effects on the activity and selectivity of herbicides. This illustrates the potential of this compound derivatives in agricultural applications, where they can be tailored to develop more effective and selective herbicidal formulations (Hamprecht et al., 2004).

Biological Activity Studies

The synthesis and characterization of novel derivatives of the compound, aimed at exploring their biological activities, are a significant area of research. These studies contribute to the discovery of new therapeutic agents by identifying molecules with potential antibacterial, antifungal, or anti-inflammatory properties. For example, the antibacterial activity of certain derivatives has been evaluated, demonstrating the compound's relevance in the search for new antibiotics (Rai et al., 2009).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-Chloro-4-fluoro-2-methoxy-benzoic acid can be found online . It’s important to use personal protective equipment and avoid dust formation when handling this compound .

properties

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFUUVHTCUXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-fluoro-2-methoxy-benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-fluoro-2-methoxy-benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-fluoro-2-methoxy-benzoic acid
Reactant of Route 4
5-Chloro-4-fluoro-2-methoxy-benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-fluoro-2-methoxy-benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-4-fluoro-2-methoxy-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.